molecular formula C6H6FNO B1296431 4-Fluoro-2-methoxypyridine CAS No. 96530-81-3

4-Fluoro-2-methoxypyridine

Cat. No. B1296431
M. Wt: 127.12 g/mol
InChI Key: RGWFJFBUHTUVMV-UHFFFAOYSA-N
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Patent
US05284838

Procedure details

A solution containing 3.6 g of 4-amino-2-methoxypyridine in 15 ml of 48% fluoroboric acid is cooled to 10° C. 3 g of sodium nitrite are added in small portions at a temperature below -5° C. and the mixture is then stirred for 45 minutes at 0° C. It is brought slowly to room temperature and then stirred in a water bath for 30 minutes. It is cooled to -10° C. and then neutralized by the addition of 3M sodium hydroxide solution while being kept at low temperature. The mixture is extracted with 50 ml of ethyl ether and the organic phase is washed with 5 ml of cold water and dried over anhydrous potassium fluoride. The ether is distilled at atmospheric pressure. The oily residue is used as such in the next step.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH3:9])[CH:3]=1.N([O-])=O.[Na+].[OH-].[Na+].[F:16][B-](F)(F)F.[H+]>>[F:16][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH3:9])[CH:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
NC1=CC(=NC=C1)OC
Name
Quantity
15 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred for 45 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred in a water bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to -10° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with 50 ml of ethyl ether
WASH
Type
WASH
Details
the organic phase is washed with 5 ml of cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium fluoride
DISTILLATION
Type
DISTILLATION
Details
The ether is distilled at atmospheric pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
FC1=CC(=NC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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